Cas no 2470435-24-4 (ethyl 2-{1,2,3,4tetrazolo5,1-b1,3thiazol-6-yl}acetate)

エチル2-{1,2,3,4-テトラゾロ[5,1-b][1,3]チアゾール-6-イル}アセタートは、複素環化合物の一種であり、1,2,3,4-テトラゾールと1,3-チアゾールの複合構造を有する。この化合物は、医薬品中間体や有機合成における重要なビルディングブロックとしての応用が期待される。特に、その特異的な分子構造により、生物活性物質の開発や新規薬剤の設計において有用な特性を示す可能性がある。高い反応性と多様な修飾可能性を備えており、精密有機合成や創薬研究における重要な中間体としての価値が認められている。

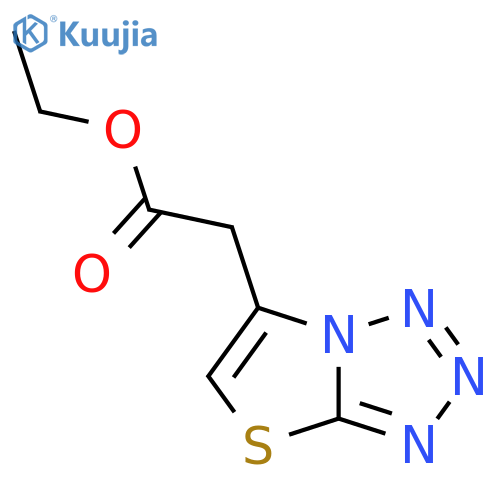

2470435-24-4 structure

商品名:ethyl 2-{1,2,3,4tetrazolo5,1-b1,3thiazol-6-yl}acetate

ethyl 2-{1,2,3,4tetrazolo5,1-b1,3thiazol-6-yl}acetate 化学的及び物理的性質

名前と識別子

-

- ethyl 2-{[1,2,3,4]tetrazolo[5,1-b][1,3]thiazol-6-yl}acetate

- EN300-27101486

- 2470435-24-4

- ethyl 2-{1,2,3,4tetrazolo5,1-b1,3thiazol-6-yl}acetate

-

- インチ: 1S/C7H8N4O2S/c1-2-13-6(12)3-5-4-14-7-8-9-10-11(5)7/h4H,2-3H2,1H3

- InChIKey: IWLOKBJIVWQQJN-UHFFFAOYSA-N

- ほほえんだ: S1C=C(CC(=O)OCC)N2C1=NN=N2

計算された属性

- せいみつぶんしりょう: 212.03679668g/mol

- どういたいしつりょう: 212.03679668g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 228

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 97.6Ų

ethyl 2-{1,2,3,4tetrazolo5,1-b1,3thiazol-6-yl}acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27101486-5g |

ethyl 2-{[1,2,3,4]tetrazolo[5,1-b][1,3]thiazol-6-yl}acetate |

2470435-24-4 | 5g |

$2070.0 | 2023-09-11 | ||

| Enamine | EN300-27101486-10g |

ethyl 2-{[1,2,3,4]tetrazolo[5,1-b][1,3]thiazol-6-yl}acetate |

2470435-24-4 | 10g |

$3069.0 | 2023-09-11 | ||

| Enamine | EN300-27101486-0.5g |

ethyl 2-{[1,2,3,4]tetrazolo[5,1-b][1,3]thiazol-6-yl}acetate |

2470435-24-4 | 0.5g |

$685.0 | 2023-09-11 | ||

| Enamine | EN300-27101486-0.25g |

ethyl 2-{[1,2,3,4]tetrazolo[5,1-b][1,3]thiazol-6-yl}acetate |

2470435-24-4 | 0.25g |

$657.0 | 2023-09-11 | ||

| Enamine | EN300-27101486-1.0g |

ethyl 2-{[1,2,3,4]tetrazolo[5,1-b][1,3]thiazol-6-yl}acetate |

2470435-24-4 | 1g |

$743.0 | 2023-06-02 | ||

| Enamine | EN300-27101486-0.1g |

ethyl 2-{[1,2,3,4]tetrazolo[5,1-b][1,3]thiazol-6-yl}acetate |

2470435-24-4 | 0.1g |

$628.0 | 2023-09-11 | ||

| Enamine | EN300-27101486-5.0g |

ethyl 2-{[1,2,3,4]tetrazolo[5,1-b][1,3]thiazol-6-yl}acetate |

2470435-24-4 | 5g |

$2152.0 | 2023-06-02 | ||

| Enamine | EN300-27101486-10.0g |

ethyl 2-{[1,2,3,4]tetrazolo[5,1-b][1,3]thiazol-6-yl}acetate |

2470435-24-4 | 10g |

$3191.0 | 2023-06-02 | ||

| Enamine | EN300-27101486-2.5g |

ethyl 2-{[1,2,3,4]tetrazolo[5,1-b][1,3]thiazol-6-yl}acetate |

2470435-24-4 | 2.5g |

$1399.0 | 2023-09-11 | ||

| Enamine | EN300-27101486-0.05g |

ethyl 2-{[1,2,3,4]tetrazolo[5,1-b][1,3]thiazol-6-yl}acetate |

2470435-24-4 | 0.05g |

$600.0 | 2023-09-11 |

ethyl 2-{1,2,3,4tetrazolo5,1-b1,3thiazol-6-yl}acetate 関連文献

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

2470435-24-4 (ethyl 2-{1,2,3,4tetrazolo5,1-b1,3thiazol-6-yl}acetate) 関連製品

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量